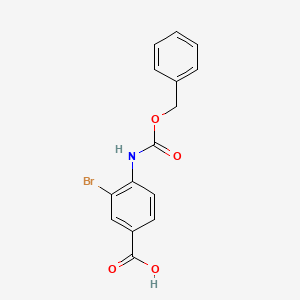
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine; trifluoroacetic acid is a compound that combines the structural features of azetidine and boronic acid derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine typically involves the reaction of azetidine with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted azetidine derivatives .
Applications De Recherche Scientifique
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine has several scientific research applications:
Biology: The compound is explored for its potential in developing biologically active molecules and pharmaceuticals.
Medicine: Research is ongoing to investigate its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine exerts its effects involves its interaction with molecular targets through its boronic acid moiety. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-pyrazole-4-boronic acid pinacol ester: Similar in structure but with a pyrazole ring instead of azetidine.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring, offering different reactivity and applications.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Features a benzoate group, used in different synthetic contexts.
Uniqueness
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine is unique due to its azetidine ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic organic chemistry and various research applications .
Propriétés
Formule moléculaire |
C11H19BF3NO4 |
|---|---|
Poids moléculaire |
297.08 g/mol |
Nom IUPAC |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H18BNO2.C2HF3O2/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-7;3-2(4,5)1(6)7/h7,11H,5-6H2,1-4H3;(H,6,7) |
Clé InChI |
YNDLCDOILWRBDP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CNC2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B13566528.png)



![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)








